5-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide
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Overview
Description
5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinazolinone core, a furan ring, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the quinazolinone core with a dimethoxyphenyl derivative using carbamoylation reactions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the furan derivative reacts with an appropriate leaving group on the quinazolinone core.
Final Coupling: The final step involves the coupling of the pentanamide chain to the quinazolinone-furan intermediate, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The furan ring and the dimethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Furan Derivatives: Compounds containing a furan ring, such as furan-2-carboxylic acid.
Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as 2,5-dimethoxybenzaldehyde.
Uniqueness
The uniqueness of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE lies in its combination of structural features
Properties
Molecular Formula |
C28H30N4O7 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O7/c1-37-19-12-13-24(38-2)22(16-19)30-26(34)18-32-23-10-4-3-9-21(23)27(35)31(28(32)36)14-6-5-11-25(33)29-17-20-8-7-15-39-20/h3-4,7-10,12-13,15-16H,5-6,11,14,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
GVJKYNZMWASFJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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